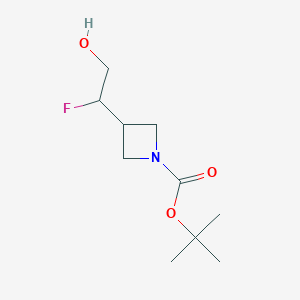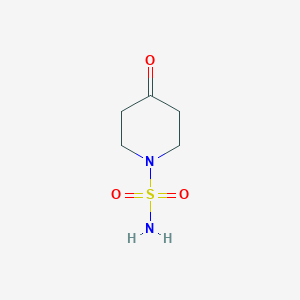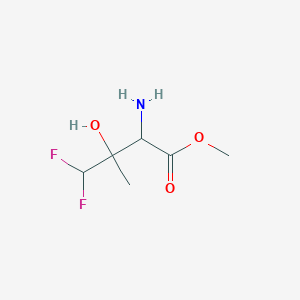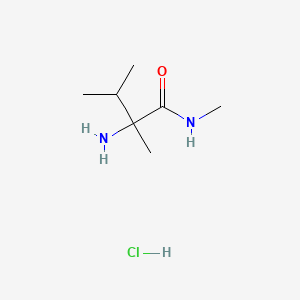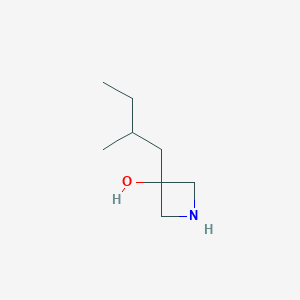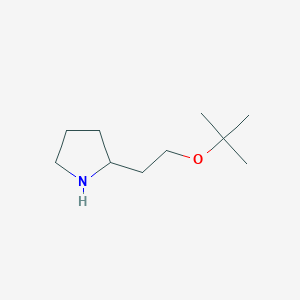![molecular formula C16H25ClN4O2 B13565283 Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)
Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate: is a synthetic organic compound with the molecular formula C16H25ClN4O2 It is characterized by the presence of a tert-butyl ester group, a chloropyrazine moiety, and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate typically involves the following steps:
Formation of the Chloropyrazine Intermediate: The starting material, 6-chloropyrazine, is reacted with methylamine to form the 6-chloropyrazin-2-yl(methyl)amine intermediate.
Azepane Ring Formation: The intermediate is then reacted with azepane-1-carboxylic acid under appropriate conditions to form the azepane ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chloropyrazine moiety, converting it to the corresponding amine.
Substitution: The chloropyrazine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学的研究の応用
Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
Similar Compounds
Tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate: Similar structure with a piperidine ring instead of an azepane ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a pyridine moiety instead of pyrazine.
Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]methylpiperidine-1-carboxylate: Similar structure with a methylpiperidine ring.
Uniqueness
Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the chloropyrazine moiety with the azepane ring and tert-butyl ester group makes it a versatile compound for various applications.
特性
分子式 |
C16H25ClN4O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
tert-butyl 4-[(6-chloropyrazin-2-yl)-methylamino]azepane-1-carboxylate |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-8-5-6-12(7-9-21)20(4)14-11-18-10-13(17)19-14/h10-12H,5-9H2,1-4H3 |
InChIキー |
UVEPWDOMNUOTLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
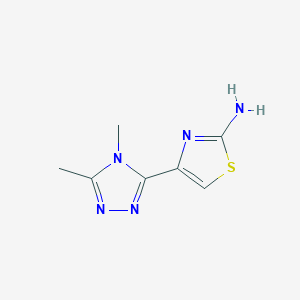
![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)

